![molecular formula C17H15BrN2O B2408052 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 339013-71-7](/img/structure/B2408052.png)
4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
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Description
4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 4-BP-3-MP-4,5-DH-3(2H)-Pyr, is a relatively new synthetic compound that has been investigated for its potential applications in scientific research. It is an organobromide with a 3-methylphenyl substituent at the 6-position and a 4-bromophenyl substituent at the 4-position. The compound has been studied for its potential use in drug delivery and drug targeting, as well as its biological and physiological effects.
Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention.
Application: Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This innovative technique enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unexplored. By pairing this method with a Matteson–CH₂–homologation, scientists have successfully applied it to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation step played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Mixed Bisamide Derivatives
Background: 4-Bromophenyl isocyanate serves as a versatile reagent in organic synthesis.
Application: The compound is employed in the synthesis of mixed bisamide derivatives. These derivatives find applications in various fields, including medicinal chemistry, materials science, and agrochemical research. By judiciously designing the reaction conditions, researchers can access structurally diverse bisamide compounds with potential biological activities .
Co-Crystal Formation and Structural Studies
Background: Understanding crystal structures and polymorphism is essential for materials science and pharmaceutical research.
Application: A re-refinement of the crystal structure of “Form III” of 4-bromophenyl 4-bromobenzoate revealed that it is not a polymorph but a co-crystal. This co-crystal contains both 4-bromophenyl 4-bromobenzoate (approximately 25%) and likely 4-bromophenyl 4-nitrobenzoate (approximately 75%). Such insights into co-crystal formation and composition contribute to our understanding of solid-state properties and behavior .
Materials Science and Supramolecular Chemistry
Background: Supramolecular assemblies play a crucial role in materials design.
Application: Researchers can explore the self-assembly behavior of 4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone. By designing appropriate functional groups, they can create supramolecular architectures for applications in molecular recognition, host-guest chemistry, and nanomaterials.
properties
IUPAC Name |
5-(4-bromophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-3-2-4-13(9-11)16-10-15(17(21)20-19-16)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPYKYOYMJVFEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone |
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